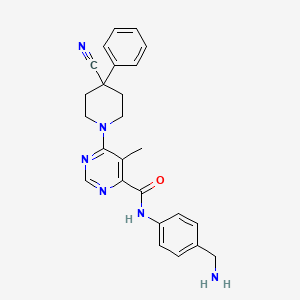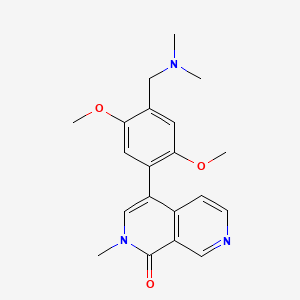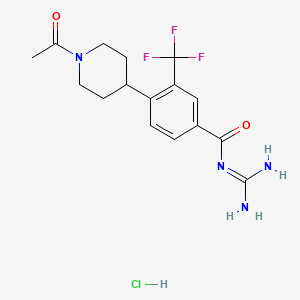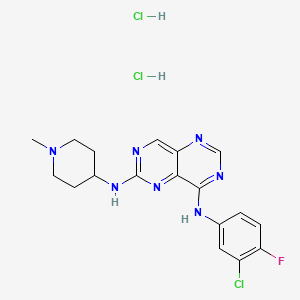![molecular formula C28H40N2O6 B606171 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate CAS No. 1476737-97-9](/img/structure/B606171.png)
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate
Overview
Description
bis-PEG2-endo-BCN is a PEG derivative containing two BCN groups. The BCN group can react with azide-tagged biomolecules. PEG Linkers and PEG derivatives may be useful in the development of antibody drug conjugates and drug delivery methods.
Mechanism of Action
Target of Action
Bis-PEG2-endo-BCN, also known as 9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate, is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antigens on the surface of cells that the antibodies in the ADCs are designed to bind to .
Mode of Action
The compound contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups . This reaction, also known as “click chemistry”, allows for the efficient and selective formation of a stable triazole linkage . This enables the attachment of the drug to the antibody in the ADC, allowing the drug to be specifically delivered to cells expressing the target antigen .
Biochemical Pathways
The exact biochemical pathways affected by Bis-PEG2-endo-BCN would depend on the specific drug being delivered by the ADC. Once the ADC binds to the target antigen on the cell surface, it is typically internalized into the cell where the drug can exert its effects .
Pharmacokinetics
The pharmacokinetics of Bis-PEG2-endo-BCN would largely be determined by the properties of the ADC it is part of. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC would depend on factors such as the properties of the antibody and the drug, as well as the linker connecting them . The hydrophilic PEG spacer in Bis-PEG2-endo-BCN increases solubility in aqueous media , which could potentially enhance the bioavailability of the ADC.
Result of Action
The molecular and cellular effects of Bis-PEG2-endo-BCN are primarily related to its role in facilitating the delivery of drugs to target cells via ADCs . The specific effects would therefore depend on the action of the drug being delivered. For example, if the drug is a cytotoxic agent, the result could be the death of the target cells .
Action Environment
The action of Bis-PEG2-endo-BCN and the ADCs it is part of can be influenced by various environmental factors. For example, the presence of the target antigen on the cell surface is necessary for the ADC to bind and be internalized . Additionally, factors such as pH and the presence of reducing agents can potentially influence the stability and efficacy of the ADC .
Biochemical Analysis
Biochemical Properties
Bis-PEG2-endo-BCN: plays a crucial role in biochemical reactions due to its ability to participate in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This reaction is bioorthogonal, meaning it can occur in the presence of various biomolecules without interfering with their natural functions. The BCN groups in bis-PEG2-endo-BCN react specifically with azide-tagged biomolecules, forming stable triazole linkages . This property is particularly useful for labeling and tracking biomolecules in complex biological systems.
Cellular Effects
Bis-PEG2-endo-BCN: influences various cellular processes by facilitating the labeling and tracking of biomolecules. This compound can be used to study cell signaling pathways, gene expression, and cellular metabolism by tagging specific proteins or nucleic acids with azide groups. The resulting labeled biomolecules can then be tracked within the cell, providing valuable insights into their functions and interactions .
Molecular Mechanism
At the molecular level, bis-PEG2-endo-BCN exerts its effects through the SPAAC reaction. The BCN groups in the compound react with azide-tagged biomolecules, forming stable triazole linkages. This reaction is highly specific and does not require a catalyst, making it suitable for use in living cells. The resulting triazole linkages are stable and do not interfere with the natural functions of the labeled biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bis-PEG2-endo-BCN can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity may decrease over time if not stored properly. Long-term studies have shown that bis-PEG2-endo-BCN can maintain its labeling efficiency for extended periods, making it suitable for long-term experiments .
Dosage Effects in Animal Models
The effects of bis-PEG2-endo-BCN in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At high doses, it may cause toxicity or other adverse effects. It is important to carefully optimize the dosage to achieve the desired labeling efficiency without causing harm to the animal subjects .
Metabolic Pathways
Bis-PEG2-endo-BCN: is involved in metabolic pathways related to its labeling and tracking functions. The compound interacts with enzymes and cofactors that facilitate the SPAAC reaction, leading to the formation of stable triazole linkages. These interactions do not significantly alter the natural metabolic flux or metabolite levels in the cell, making bis-PEG2-endo-BCN a suitable tool for metabolic studies .
Transport and Distribution
Within cells and tissues, bis-PEG2-endo-BCN is transported and distributed based on its interactions with specific transporters and binding proteins. The hydrophilic PEG spacer in the compound enhances its solubility and facilitates its distribution in aqueous environments. This property allows bis-PEG2-endo-BCN to reach various cellular compartments and tissues, making it effective for labeling and tracking biomolecules in different biological contexts .
Subcellular Localization
The subcellular localization of bis-PEG2-endo-BCN is influenced by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, depending on the nature of the biomolecules it interacts with. This targeted localization enhances the efficiency of labeling and tracking, providing detailed insights into the functions and interactions of specific biomolecules .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O6/c31-27(35-19-25-21-9-5-1-2-6-10-22(21)25)29-13-15-33-17-18-34-16-14-30-28(32)36-20-26-23-11-7-3-4-8-12-24(23)26/h21-26H,5-20H2,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISHVKOYJUQOBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4)CCC#C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-[3-[(1R)-1-[4-(2-aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl]-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B606090.png)












